molecular formula C8H7ClN2 B14084545 2-(3-Amino-5-chlorophenyl)acetonitrile

2-(3-Amino-5-chlorophenyl)acetonitrile

Cat. No.: B14084545
M. Wt: 166.61 g/mol
InChI Key: LMTGSVGBFFIPJR-UHFFFAOYSA-N
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Description

2-(3-Amino-5-chlorophenyl)acetonitrile is a nitrile derivative featuring a phenyl ring substituted with an amino (-NH₂) group at position 3 and a chloro (-Cl) group at position 5. The acetonitrile moiety (-CH₂CN) is attached to the aromatic ring, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

2-(3-amino-5-chlorophenyl)acetonitrile

InChI

InChI=1S/C8H7ClN2/c9-7-3-6(1-2-10)4-8(11)5-7/h3-5H,1,11H2

InChI Key

LMTGSVGBFFIPJR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)Cl)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Strategies for 2-(3-Amino-5-chlorophenyl)acetonitrile

Retrosynthetic Analysis

The target molecule, 2-(3-amino-5-chlorophenyl)acetonitrile, features a phenyl ring substituted with amino (-NH₂) and chloro (-Cl) groups at the 3- and 5-positions, respectively, alongside an acetonitrile (-CH₂CN) side chain. Retrosynthetic disconnection suggests two primary approaches:

  • Nitrile introduction onto a pre-functionalized 3-amino-5-chlorophenyl backbone.
  • Sequential functionalization of a phenylacetonitrile precursor via chlorination and amination.

Both routes require careful consideration of regioselectivity, protecting group strategies, and compatibility of reaction conditions.

Nitro Reduction and Cyanation Pathways

Nitro Group Reduction Followed by Cyanation

A widely reported strategy involves the reduction of a nitro intermediate to an amine, followed by cyanation. For example, 3-nitro-5-chlorophenylacetonitrile could be synthesized via nitration of 3-chlorophenylacetonitrile, followed by catalytic hydrogenation or chemical reduction to introduce the amino group.

Nitration of 3-Chlorophenylacetonitrile

Reaction of 3-chlorophenylacetonitrile with nitric acid in sulfuric acid at 0–5°C selectively introduces a nitro group at the meta position relative to the chloro substituent, yielding 3-nitro-5-chlorophenylacetonitrile. This selectivity arises from the electron-withdrawing effects of the chloro and nitrile groups.

Reduction of Nitro to Amino Group

The nitro intermediate is reduced using iron powder in hydrochloric acid at 70°C, achieving yields exceeding 90%. Alternative reductants like palladium on carbon (H₂ atmosphere) or sodium dithionite may also be employed, though iron-mediated reductions are cost-effective for industrial-scale synthesis.

Direct Cyanation via Knoevenagel Condensation

Malononitrile serves as a versatile cyano source in condensation reactions. Acylation of 3-amino-5-chlorobenzaldehyde with malononitrile in the presence of potassium hydroxide (KOH) in acetonitrile at 0°C forms the target acetonitrile derivative via a carbanion intermediate.

$$
\text{3-Amino-5-chlorobenzaldehyde} + \text{Malononitrile} \xrightarrow{\text{KOH, 0°C}} \text{2-(3-Amino-5-chlorophenyl)acetonitrile}
$$

This method, adapted from pyrrole syntheses, achieves yields up to 75% under optimized conditions.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Aryl halides containing pre-installed amino and chloro groups can undergo cross-coupling with cyanomethylboronic esters. For instance, 3-amino-5-chlorobromobenzene reacts with cyanomethylboronic acid pinacol ester in the presence of Pd(PPh₃)₄ and sodium carbonate, yielding the desired product.

Reaction Optimization
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Na₂CO₃ (2 eq)
  • Solvent : Dioxane/H₂O (4:1)
  • Temperature : 80°C, 12 h
  • Yield : 68%

Comparative Analysis of Methodologies

Efficiency and Scalability

Method Advantages Limitations Yield Reference
Nitro Reduction High yields; cost-effective reagents Multi-step synthesis; harsh nitration conditions 85–90%
Knoevenagel Condensation Single-step cyanation; mild conditions Requires aromatic aldehyde precursor 70–75%
Suzuki Coupling Modular for diverse substrates Expensive catalysts; boronic ester synthesis 60–68%

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-chlorophenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides and other oxidized derivatives.

    Reduction: Primary amines and related compounds.

    Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.

Scientific Research Applications

2-(3-Amino-5-chlorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-chlorophenyl)acetonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence reactivity, solubility, and stability. Below is a comparative analysis of select analogs (Table 1):

Table 1: Substituent Comparison of 2-(3-Amino-5-chlorophenyl)acetonitrile and Analogs

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties
2-(3-Amino-5-chlorophenyl)acetonitrile 3-NH₂, 5-Cl 179.62 Not available Electron-donating NH₂ and electron-withdrawing Cl create a polarized aromatic system.
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile 4-NH₂, 2-Cl, 5-CH₃, 4-Cl (second phenyl) 335.64 61437-85-2 Methyl group increases lipophilicity; dual chloro groups enhance stability.
(3-Fluoro-5-methoxyphenyl)acetonitrile 3-F, 5-OCH₃ 165.16 914637-31-3 Fluoro (electron-withdrawing) and methoxy (electron-donating) groups create electronic asymmetry.
2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile 4-Cl (phenyl), 6-Cl (pyridazine) 255.11 Not available Pyridazine ring introduces π-π stacking potential; dual Cl atoms increase hydrophobicity.
Key Observations:

Electronic Effects: The amino group in 2-(3-Amino-5-chlorophenyl)acetonitrile donates electrons via resonance, activating the ring for electrophilic substitution. In contrast, chloro and fluoro substituents (e.g., in and ) deactivate the ring. Methoxy groups (e.g., in ) exhibit electron-donating resonance effects, altering reaction pathways compared to chloro or amino substituents.

Solubility and Lipophilicity: Polar groups (-NH₂, -OCH₃) enhance aqueous solubility, while non-polar substituents (-Cl, -CH₃) increase lipophilicity. The methyl group in likely improves membrane permeability in drug design.

Stability :

  • Chloro substituents (e.g., in and ) improve thermal and oxidative stability due to their electron-withdrawing nature.

Quantum Chemical Insights

’s DFT studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives reveal that non-planar molecular geometries and HOMO-LUMO distributions influence reactivity . For 2-(3-Amino-5-chlorophenyl)acetonitrile:

  • HOMO: Likely localized on the amino group and aromatic ring, facilitating electron donation.
  • LUMO : May reside on the nitrile group, making it susceptible to nucleophilic attack.

Q & A

Q. How can researchers address challenges in crystallizing derivatives with flexible side chains?

  • Methodological Answer : Screen crystallization solvents (e.g., acetonitrile/hexane mixtures) and additives (ionic liquids). Slow evaporation at 4°C promotes ordered packing. For persistent issues, co-crystallization with rigid host molecules (e.g., cyclodextrins) stabilizes the lattice .

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